molecular formula C11H7ClN2 B580332 4-Chloro-3-methylquinoline-8-carbonitrile CAS No. 1334405-50-3

4-Chloro-3-methylquinoline-8-carbonitrile

Cat. No. B580332
CAS RN: 1334405-50-3
M. Wt: 202.641
InChI Key: IPHMKZHVIIFKNE-UHFFFAOYSA-N
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Description

4-Chloro-3-methylquinoline-8-carbonitrile is a chemical compound with the CAS Number: 1334405-50-3 . It has a molecular weight of 202.64 . The IUPAC name for this compound is 4-chloro-3-methyl-8-quinolinecarbonitrile .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-methylquinoline-8-carbonitrile is 1S/C11H7ClN2/c1-7-6-14-11-8 (5-13)3-2-4-9 (11)10 (7)12/h2-4,6H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.64 . Its IUPAC name is 4-chloro-3-methyl-8-quinolinecarbonitrile . Unfortunately, specific physical properties like melting point, boiling point, or solubility were not found in the retrieved information.

Scientific Research Applications

Antimalarial Activity

4-Chloro-3-methylquinoline-8-carbonitrile and its derivatives have been extensively studied for their antimalarial properties. Research indicates that these compounds exhibit potent activity against both chloroquine-sensitive and -resistant Plasmodium falciparum strains. For instance, a study demonstrated that certain analogues of 4-Chloro-3-methylquinoline-8-carbonitrile were effective in reducing parasitemia in mice infected with Plasmodium berghei. These findings highlight the potential of these compounds as antimalarial agents, paving the way for further development and optimization for therapeutic use (Joshi et al., 2017), (Yan et al., 1981).

Anti-toxoplasmosis Activity

Studies have also explored the efficacy of 4-Chloro-3-methylquinoline-8-carbonitrile derivatives in treating toxoplasmosis, a parasitic disease caused by Toxoplasma gondii. One particular compound, referred to as PPQ-8, exhibited notable therapeutic effects in both acute and chronic models of the disease in mice. The compound not only reduced the parasite load in vital organs but also ameliorated pathological damage. These promising results suggest that 4-Chloro-3-methylquinoline-8-carbonitrile derivatives hold potential as novel therapeutic agents for toxoplasmosis (Elgawad et al., 2019).

Neuroprotective Properties

Some studies have indicated that 4-Chloro-3-methylquinoline-8-carbonitrile derivatives may possess neuroprotective properties. For instance, certain derivatives have been evaluated for their neural protective activities and their ability to inhibit glycogen synthase kinase-3β (GSK-3β), a protein kinase implicated in the pathogenesis of Alzheimer's disease. These compounds showed promising protective activities in cellular models and did not exhibit significant toxicity, suggesting their potential application in neurodegenerative diseases (Lu et al., 2014).

Safety and Hazards

The compound is classified as a warning according to its safety data sheet . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-3-methylquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c1-7-6-14-11-8(5-13)3-2-4-9(11)10(7)12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHMKZHVIIFKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC(=C2N=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273113
Record name 4-Chloro-3-methyl-8-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylquinoline-8-carbonitrile

CAS RN

1334405-50-3
Record name 4-Chloro-3-methyl-8-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334405-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-8-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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